Cas no 618862-97-8 (1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane)

1-4-(Benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane is a structurally complex heterocyclic compound featuring a fused oxazole-azepane core with a benzenesulfonyl and 2-fluorophenyl substituent. This molecule is of interest in medicinal chemistry due to its potential as a scaffold for biologically active compounds, particularly in targeting enzyme inhibition or receptor modulation. The presence of the sulfonyl group enhances binding affinity, while the fluorophenyl moiety contributes to metabolic stability and lipophilicity. Its rigid oxazole ring system may improve selectivity in interactions with biological targets. The compound's synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and pharmacological research.
1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane structure
618862-97-8 structure
Product Name:1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane
CAS No:618862-97-8
MF:C21H21FN2O3S
MW:400.466447591782
CID:6010335
PubChem ID:1503185
Update Time:2025-08-04

1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane Chemical and Physical Properties

Names and Identifiers

    • 1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane
    • 5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazole
    • 1H-Azepine, 1-[2-(2-fluorophenyl)-4-(phenylsulfonyl)-5-oxazolyl]hexahydro-
    • AKOS001690004
    • 618862-97-8
    • F1460-0242
    • 5-(azepan-1-yl)-2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazole
    • 1-[2-(2-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane
    • 1-[4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE
    • Inchi: 1S/C21H21FN2O3S/c22-18-13-7-6-12-17(18)19-23-20(28(25,26)16-10-4-3-5-11-16)21(27-19)24-14-8-1-2-9-15-24/h3-7,10-13H,1-2,8-9,14-15H2
    • InChI Key: VEPAKOBPQHOOJI-UHFFFAOYSA-N
    • SMILES: N1(C2OC(C3=CC=CC=C3F)=NC=2S(C2=CC=CC=C2)(=O)=O)CCCCCC1

Computed Properties

  • Exact Mass: 400.12569187g/mol
  • Monoisotopic Mass: 400.12569187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 71.8Ų

1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane Pricemore >>

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Additional information on 1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane

1-4-(Benzenesulfonyl)-2-(2-Fluorophenyl)-1,3-Oxazol-5-Ylazepane: A Comprehensive Overview

The compound 1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane, identified by the CAS number 618862-97-8, represents a significant advancement in the field of organic chemistry and drug discovery. This molecule, characterized by its complex structure and unique functional groups, has garnered attention due to its potential applications in various therapeutic areas. The name itself is a testament to its intricate composition, with key components such as the benzenesulfonyl group and the oxazol ring playing pivotal roles in its chemical properties.

The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of modern synthetic methodologies. Researchers have employed techniques such as Suzuki coupling and nucleophilic substitution to construct the molecule's core framework. The integration of the fluorophenyl group, for instance, not only enhances the molecule's stability but also introduces unique electronic properties that are crucial for its biological activity.

Recent studies have focused on the pharmacological profile of this compound, particularly its potential as a modulator of specific cellular pathways. Preclinical data suggest that it exhibits promising activity in inhibiting key enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies. Additionally, its ability to penetrate cellular membranes efficiently has been attributed to the presence of the oxazol ring, which facilitates lipophilic interactions.

The structural versatility of this compound has also led to investigations into its use as a building block for more complex molecules. By modifying substituents on the benzenesulfonyl and fluorophenyl groups, researchers have demonstrated the feasibility of tailoring its properties for diverse applications. For instance, altering the fluorine substitution pattern has been shown to significantly impact both its solubility and bioavailability.

In terms of manufacturing and scalability, this compound presents both opportunities and challenges. The use of high-yielding reactions and recyclable catalysts has improved process efficiency, making large-scale production more feasible. However, regulatory considerations remain critical, particularly with respect to ensuring compliance with safety standards throughout the synthesis and purification stages.

The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have provided insights into its conformational flexibility and receptor binding affinity, which are essential for optimizing its therapeutic potential.

In conclusion, 1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylazepane stands as a prime example of how innovative synthetic strategies and cutting-edge research can lead to groundbreaking discoveries in chemical science. Its multifaceted properties position it as a valuable asset in both academic research and industrial applications.

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